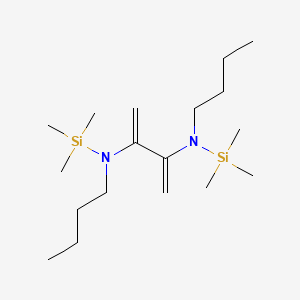
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine is a specialized organic compound characterized by its unique structure, which includes both butyl and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine typically involves the reaction of butadiene derivatives with trimethylsilyl reagents. One common method includes the cyclization of 2,3-bis(trimethylsilyl)buta-1,3-diene with acyl chlorides in the presence of aluminum trichloride . This reaction affords polysubstituted furans, which can be further modified to obtain the desired diamine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine undergoes various types of chemical reactions, including:
Cyclization Reactions: The compound can participate in cyclization reactions to form polysubstituted furans.
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Cyclization: Acyl chlorides and aluminum trichloride are commonly used reagents for cyclization reactions.
Major Products
The major products formed from these reactions include polysubstituted furans and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Catalysis: It can be used as a ligand or catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N2,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine involves its ability to participate in cyclization and substitution reactions. The trimethylsilyl groups provide steric hindrance and electronic effects that influence the reactivity of the compound . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-1,3-butadiene: Another diene with similar reactivity but different substituents.
1,4-Bis(trimethylsilyl)buta-1,3-diyne: A related compound used in the synthesis of butadiyne motifs.
Uniqueness
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine is unique due to the presence of both butyl and trimethylsilyl groups, which confer specific reactivity and steric properties that are not found in other similar compounds .
Propiedades
Número CAS |
139326-67-3 |
|---|---|
Fórmula molecular |
C18H40N2Si2 |
Peso molecular |
340.7 g/mol |
Nombre IUPAC |
2-N,3-N-dibutyl-2-N,3-N-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine |
InChI |
InChI=1S/C18H40N2Si2/c1-11-13-15-19(21(5,6)7)17(3)18(4)20(16-14-12-2)22(8,9)10/h3-4,11-16H2,1-2,5-10H3 |
Clave InChI |
PMMWEYSPLHKCNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C(=C)C(=C)N(CCCC)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















